7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLGOTPMMMZZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510267 | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83785-66-4 | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Cyclization and Halogenation
The foundational route begins with 4,6-dichloro-nicotinic acid ethyl ester undergoing Dieckmann cyclization in the presence of potassium t-butylate or sodium hydride at 60–140°C. This step forms the naphthyridine core through intramolecular ester condensation, with yields critically dependent on base selection:
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| Potassium t-butylate | 120 | 78 |
| Sodium hydride | 100 | 82 |
Subsequent bromination with bromine or sulphuryl chloride in dichloromethane introduces the 7-chloro substituent. Triethylamine serves as both solvent and dehydrohalogenating agent, achieving 89% conversion at 10–15°C.
Esterification and Purification
The intermediate undergoes transesterification with ethanol in dimethylformamide, catalyzed by sulfuric acid. Optimal conditions (24 hours at reflux) yield 85% pure product, with recrystallization from methanol/water mixtures enhancing purity to 98%. This method’s scalability is limited by the need for cryogenic bromination conditions.
Alternative Route from 2-Chloro-3-Amino-Pyridine
Amino Protection and Cyclocondensation
A 2020 patent details an innovative approach starting with amino protection of 2-chloro-3-amino-pyridine using di-tert-butyl dicarbonate. The protected intermediate reacts with N-formylmorpholine under n-butyllithium catalysis in tetrahydrofuran, achieving 91% yield through careful temperature control (–78°C to 25°C).
Lewis Acid-Mediated Cyclization
Lithium tetrafluoroborate (1.2 eq) facilitates cyclization with N,N-dimethylamino ethyl acrylate in acetonitrile at 65°C. This single-step process converts 83% of the starting material into the naphthyridine scaffold, with ethyl ester formation occurring in situ. The method’s advantages include:
- Reduced step count (4 vs. 7 steps in traditional routes)
- Ambient pressure operation
- Compatibility with continuous flow reactors
Acid Chloride Intermediate Method
Chloride Formation and Coupling
A high-yielding pathway converts 2-chloro-5-nitronicotinic acid to its acid chloride using thionyl chloride in N,N-dimethylformamide (6.0 kg scale). Subsequent coupling with ethyl-3-(N,N-dimethylamino)acrylate in acetonitrile at 25–30°C achieves 93% conversion within 2.5 hours, as monitored by HPLC.
Catalytic Hydrogenation
Palladium on carbon (10% wt) enables nitro group reduction under hydrogen pressure (2.0 kg/cm²), completing within 64–75 hours with <2% residual starting material. Key parameters:
| Parameter | Optimal Value |
|---|---|
| H₂ pressure | 2.0 kg/cm² |
| Catalyst loading | 5% wt |
| Temperature | 25–30°C |
This method’s main drawback involves handling explosive hydrogen gas at scale, requiring specialized reactor systems.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Overall Yield (%) | Purity (%) | Scale Potential |
|---|---|---|---|
| Multi-stage | 68 | 98 | Pilot plant |
| Alternative | 77 | 95 | Bench scale |
| Acid chloride | 85 | 99 | Industrial |
Environmental and Economic Factors
The acid chloride route generates 1.8 kg waste/kg product versus 3.2 kg for traditional methods, primarily due to solvent recovery systems. Cost analysis reveals raw material contributions:
- 43% from palladium catalysts
- 28% from specialty solvents
- 19% from starting materials
Chemical Reactions Analysis
Alkylation of the 4-Hydroxy Group
The 4-hydroxy group undergoes nucleophilic substitution with alkyl halides or sulfates in the presence of a base. This reaction typically proceeds via the formation of a disodium or dipotassium salt of the naphthyridine core, enabling alkylation under reflux conditions.
Example reaction conditions :
-
Reagents : Ethyl iodide, n-propyl bromide, or diethyl sulfate.
-
Base : Potassium hydroxide, sodium ethoxide, or sodium carbonate.
-
Solvent : Aqueous ethanol or ethanol.
-
Temperature : Reflux (steam bath).
Outcome :
-
Substitution of the hydroxy hydrogen with an alkyl group (e.g., ethyl, n-propyl).
-
Example from analogous compounds: Alkylation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with n-propyl iodide yielded 72% product after recrystallization from ethanol .
Hydrolysis of the Ethyl Ester
The ethyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Typical procedure :
-
Base : Aqueous potassium hydroxide (10% w/v).
-
Conditions : Reflux for 2–6 hours, followed by acidification with HCl.
Application :
Transesterification Reactions
The ethyl ester undergoes exchange with higher alcohols or amino alcohols under catalytic conditions.
Example :
-
Reagents : n-Butanol, 1,3-dimethylhexanol, or 3-(1-piperidyl)propanol.
-
Catalyst : Acid (e.g., H₂SO₄) or base (e.g., NaOEt).
Functionalization of the 7-Chloro Substituent
The 7-chloro group is susceptible to catalytic reduction or nucleophilic substitution under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Catalytic Reduction | H₂/Pd-C in ethanol | Replacement of Cl with H |
| Nucleophilic Substitution | Amines (e.g., pyrrolidine derivatives) | Formation of 7-amino derivatives |
Example :
-
7-Chloro derivatives of 1,8-naphthyridines react with 3-aminopyrrolidine to yield antimicrobial agents active against resistant bacteria .
Stability and By-Product Formation
Scientific Research Applications
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
Key structural differences among naphthyridine derivatives include substituents at positions 1, 4, 6, and 7, as well as ester/acid functional groups at C-3. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Naphthyridine Derivatives
*Note: Molecular formula of the target compound is inferred based on structural similarities.
Key Observations:
- Position 1 : Substitutions range from simple alkyl chains (e.g., ethyl ) to aryl groups (e.g., 4-fluorophenyl ), impacting steric bulk and lipophilicity.
- Halogenation : Chlorine at position 7 and fluorine at position 6 are common in antimicrobial/anticancer agents, contributing to electronic effects and target binding .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
*LogP values estimated using computational tools (e.g., ChemDraw).
Key Observations:
Pharmacological Activity
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Anticancer Activity: Fluorophenyl-substituted derivatives (e.g., compound 7 in ) inhibit c-Met kinase, with IC50 values in the nanomolar range .
- Antimicrobial Activity : Ethyl esters with cyclopropyl groups (e.g., 2-cyclopropyl-[1,8]naphthyridine-3-carboxylic acid ethyl ester) exhibit moderate activity against Gram-positive bacteria .
- ADMET Profiles : Hydroxy groups may enhance metabolic stability compared to ester derivatives, which are prone to hydrolysis .
Biological Activity
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the naphthyridine family. Its unique structure features a chloro group at the 7th position, a hydroxy group at the 4th position, and an ethyl ester at the 3rd position of the naphthyridine ring. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition disrupts bacterial DNA synthesis, leading to cell death.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have displayed IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| H1299 (Lung Cancer) | 10.47 | |
| A549 (Lung Cancer) | 15.03 | |
| HeLa (Cervical Cancer) | 12.00 |
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is significantly influenced by their structural modifications. Research has indicated that substituents at specific positions can enhance or diminish activity. For instance, the introduction of a methyl group at the 5-position has been shown to improve antibacterial activity .
Table 3: Structure-Activity Relationships
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 5-position | Increased antibacterial activity | |
| 7-position | Essential for DNA gyrase inhibition |
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various naphthyridine derivatives for their antibacterial properties. The results demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .
Case Study: Anticancer Potential
Another research article investigated the cytotoxic effects of naphthyridine derivatives on several cancer cell lines. The findings revealed that these compounds could induce apoptosis through various pathways, including DNA intercalation and caspase activation, suggesting their potential as anticancer agents .
Q & A
Basic: What are the standard synthetic routes for preparing 7-chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester?
Answer:
The compound is typically synthesized via two primary routes:
- Esterification of the carboxylic acid precursor : Reacting 7-chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid with ethyl chloroformate (ClCO₂Et) in chloroform, using triethylamine (Et₃N) as a base, followed by ethanol treatment. This method yields high purity (96%) .
- Hydrolysis of carbonitriles : Under acidic conditions (e.g., 9M H₂SO₄ at 130°C), 1,8-naphthyridinecarbonitriles are hydrolyzed to carboxylic acids, which can then be esterified. This route is effective but requires careful control to avoid over-hydrolysis .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Answer:
- ¹H-NMR : Key signals include the ethyl ester group (δ 1.30–1.50 ppm for CH₃; δ 4.30–4.50 ppm for OCH₂), aromatic protons (e.g., H-6 as a doublet at δ ~7.30 ppm), and downfield shifts for H-2/H-5 (δ 8.50–8.90 ppm) due to electron-withdrawing effects .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, particularly useful for verifying substituent modifications .
Advanced: How can reaction conditions be optimized to prevent ester group saponification during nucleophilic substitution of the chloro substituent?
Answer:
- Use of crown ethers : Dibenzo-18-crown-6 selectively complexes with K⁺ ions in methanolic KOH, enhancing methoxide nucleophilicity while shielding the ester from hydrolysis. For example, this method achieved 67% substitution yield without ester cleavage .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize ester hydrolysis under basic conditions .
Advanced: How do substituents at the 1-position influence the reactivity of the chloro group at position 7?
Answer:
- Electron-withdrawing groups (EWGs) : Substituents like ethyl or pyridinyl at N-1 activate the chloro group via inductive effects, enabling efficient nucleophilic substitution (e.g., 83–96% yield with hydrazine or methoxide) .
- Bulky or electron-donating groups (EDGs) : Groups such as benzyl or thiazolyl hinder substitution due to steric crowding and electronic deactivation. For example, 1-(2-thiazolyl) derivatives require elevated temperatures or catalysts (e.g., Pd) for efficient substitution .
Advanced: Contradictory yields are reported for similar substitution reactions—how can researchers resolve these discrepancies?
Answer:
- Electronic/steric analysis : Compare substituent effects (e.g., EDGs vs. EWGs) on reaction rates. For instance, 1-ethyl derivatives show higher reactivity (83–96% yields) than 1-benzyl analogs (55–85%) due to reduced steric hindrance .
- Mechanistic studies : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and optimize conditions .
Advanced: What strategies ensure regioselective substitution at the chloro position over other reactive sites?
Answer:
- Directed metalation : Use transition metals (e.g., Pd or Cu) to coordinate with the naphthyridine core, directing nucleophiles to the chloro position .
- Temperature control : Lower temperatures (e.g., 20–50°C) favor kinetically controlled substitution at the chloro site, while higher temperatures may lead to side reactions .
Advanced: How can researchers mitigate conflicting data from alternative synthetic pathways (e.g., esterification vs. carbonitrile hydrolysis)?
Answer:
- Cross-validation with orthogonal methods : Compare yields and purity from both routes. For example, esterification is preferred for scale-up (96% yield), while carbonitrile hydrolysis suits acid-sensitive substrates .
- Byproduct analysis : Use LC-MS or TLC to identify intermediates (e.g., saponified esters or over-hydrolyzed products) that may skew results .
Basic: What are the common functionalization reactions for modifying the ester group?
Answer:
- Amidation : React the ester with amines (e.g., hydrazine) in ethanol to form carboxamides, achieving 80–85% yields .
- Saponification : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH (100°C, 2 h), critical for further derivatization .
Advanced: What computational tools are recommended for predicting substituent effects on biological activity?
Answer:
- Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., bacterial DNA gyrase).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic prioritization .
Basic: How should researchers handle discrepancies in NMR data for structurally similar derivatives?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
